molecular formula C13H11ClFNO B12621960 3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 919366-52-2

3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one

Cat. No.: B12621960
CAS No.: 919366-52-2
M. Wt: 251.68 g/mol
InChI Key: GSQSUZPBRNQWAT-UHFFFAOYSA-N
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Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with a chlorofluorophenyl group and a methyl group.

Preparation Methods

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4-pyridone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorofluorophenyl and pyridinone moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

919366-52-2

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C13H11ClFNO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17)

InChI Key

GSQSUZPBRNQWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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